molecular formula C20H17F3N4O6 B2686152 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478046-70-7

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2686152
CAS No.: 478046-70-7
M. Wt: 466.373
InChI Key: QHFFRDLAQMDRJD-KOEQRZSOSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a dinitrophenyl group, and a trifluoromethylphenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the corresponding hydrazone. The final step involves the reaction of the hydrazone with N-[3-(trifluoromethyl)phenyl]carbamate in the presence of a suitable catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O6/c21-20(22,23)12-4-3-5-13(10-12)24-19(28)33-25-17-7-2-1-6-15(17)16-9-8-14(26(29)30)11-18(16)27(31)32/h3-5,8-11,15H,1-2,6-7H2,(H,24,28)/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFFRDLAQMDRJD-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)NC2=CC=CC(=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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